molecular formula C12H14ClF3N2 B13481805 1-(4-Bromo-2-(trifluoromethyl)benzyl)piperazine

1-(4-Bromo-2-(trifluoromethyl)benzyl)piperazine

Katalognummer: B13481805
Molekulargewicht: 278.70 g/mol
InChI-Schlüssel: LLBZJJCYPZBTMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound that features a piperazine ring substituted with a 4-chloro-2-(trifluoromethyl)phenylmethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 4-chloro-2-(trifluoromethyl)benzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various N-alkylated piperazine derivatives, while oxidation can produce N-oxides .

Wissenschaftliche Forschungsanwendungen

1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Vergleich Mit ähnlichen Verbindungen

  • 4-chloro-2-(trifluoromethyl)quinoline
  • 4-chloro-2-(trifluoromethyl)benzyl chloride
  • 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperidine

Uniqueness: 1-{[4-chloro-2-(trifluoromethyl)phenyl]methyl}piperazine is unique due to its combination of a piperazine ring with a 4-chloro-2-(trifluoromethyl)phenylmethyl group. This structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .

Eigenschaften

Molekularformel

C12H14ClF3N2

Molekulargewicht

278.70 g/mol

IUPAC-Name

1-[[4-chloro-2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14ClF3N2/c13-10-2-1-9(11(7-10)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2

InChI-Schlüssel

LLBZJJCYPZBTMK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.